ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate

Kv1.5 inhibitor atrial fibrillation IKur current

Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate (CAS 332025-39-5, molecular formula C28H19NO5, molecular weight 449.45 g/mol) is a synthetic small molecule belonging to the 1H-benzo[de]isoquinoline-1,3(2H)-dione class. The core scaffold is a naphthalimide-type system featuring a phenylcarbonyl (6-benzoyl) substituent on the naphthalene ring and an ethyl 4-benzoate moiety at the N-2 position.

Molecular Formula C28H19NO5
Molecular Weight 449.5g/mol
CAS No. 332025-39-5
Cat. No. B406759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate
CAS332025-39-5
Molecular FormulaC28H19NO5
Molecular Weight449.5g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O
InChIInChI=1S/C28H19NO5/c1-2-34-28(33)18-11-13-19(14-12-18)29-26(31)22-10-6-9-20-21(15-16-23(24(20)22)27(29)32)25(30)17-7-4-3-5-8-17/h3-16H,2H2,1H3
InChIKeyFJBPNQAJBCMUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate – Compound Class and Baseline Characteristics for Procurement Specification


Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate (CAS 332025-39-5, molecular formula C28H19NO5, molecular weight 449.45 g/mol) is a synthetic small molecule belonging to the 1H-benzo[de]isoquinoline-1,3(2H)-dione class . The core scaffold is a naphthalimide-type system featuring a phenylcarbonyl (6-benzoyl) substituent on the naphthalene ring and an ethyl 4-benzoate moiety at the N-2 position . This compound has been profiled as an inhibitor of the voltage-gated potassium channel Kv1.5 (KCNA5), with annotated binding data in authoritative bioactivity databases [1]. The closest commercially catalogued structural analogs differ at either the N-2 substituent or the 6-position, making the specific combination of 6-phenylcarbonyl and N-ethyl 4-benzoate a distinguishing structural signature for procurement verification.

Why Generic Substitution of Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate Is Inadvisable for Ion Channel Research Programs


The 1H-benzo[de]isoquinoline-1,3(2H)-dione scaffold supports diverse pharmacological profiles depending on substitution pattern [1]. The presence of the 6-phenylcarbonyl group is critical for Kv1.5 inhibitory activity; the unsubstituted analog ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate lacks this substituent and has only crystallographic characterization with no ion channel activity reported [2]. Conversely, the 6-benzoyl-2-hydroxy analog L6Y (CAS 881290-53-5) is a transthyretin stabilizer with no annotated Kv1.5 activity [3]. Even within the Kv1.5 inhibitor space, potency varies by orders of magnitude depending on the N-2 and 6-position substituents—Kv1.5-IN-1 (CAS 1469902-72-4), a structurally distinct chemotype, shows ~46-fold lower Kv1.5 inhibitory potency than the target compound (IC50 510 nM vs. 11 nM) [4]. These findings demonstrate that minor structural deviations within this chemical class produce functionally non-equivalent compounds, and generic substitution without confirmatory bioactivity data risks introducing a molecule with entirely different target engagement and selectivity properties [4].

Product-Specific Quantitative Evidence Guide for Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate (CAS 332025-39-5)


Kv1.5 Inhibitory Potency: 46-Fold Improvement Over Kv1.5-IN-1 in Human Cardiac Electrophysiology Assays

The target compound inhibits the Kv1.5-mediated ultra-rapid delayed rectifier potassium current (IKur) in human atrial myocytes with an IC50 of 11 nM, as determined by voltage-patch clamp electrophysiology [1]. In contrast, Kv1.5-IN-1 (CAS 1469902-72-4), a structurally distinct Kv1.5 inhibitor used as a reference tool compound, shows an IC50 of 510 nM (0.51 μM) against hKv1.5 channels [2]. This represents a 46-fold greater potency for the target compound in functional human cardiac tissue assays.

Kv1.5 inhibitor atrial fibrillation IKur current potassium channel voltage-clamp electrophysiology

Selectivity Profiling: ~72-Fold Discrimination Between Kv1.5 and KCNQ1/KCNE1 Cardiac Potassium Channels

The target compound shows an IC50 of 790 nM against human KCNQ1/KCNE1 (Kv7.1/minK) channels expressed in HEK293 cells, assessed as reduction in slowly activating delayed rectifier cardiac potassium current (IKs) [1]. Compared to its Kv1.5 IC50 of 11 nM in human atrial myocytes, the calculated selectivity ratio (KCNQ1/KCNE1 IC50 ÷ Kv1.5 IC50) is approximately 72-fold [1]. This level of discrimination between cardiac potassium channel subtypes is essential for minimizing off-target cardiac electrophysiological effects during lead optimization.

ion channel selectivity cardiac safety KCNQ1 Kv1.5 IKs current

Structural Differentiation from TTR-Stabilizing Analog L6Y: Distinct Biological Target Engagement Dictated by N-2 Substitution

The 6-benzoyl-2-hydroxy analog L6Y (6-benzoyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, CAS 881290-53-5) prevents transthyretin (TTR) tetramer dissociation by 22% at 100 μM in biochemical assays, functioning as a TTR stabilizer for amyloidosis research [1][2]. The target compound carries an ethyl 4-benzoate moiety at the N-2 position instead of the hydroxyl group, which redirects biological activity from TTR stabilization to Kv1.5 ion channel inhibition (IC50 11 nM) [3]. No TTR stabilization activity is reported for the target compound, and no Kv1.5 activity is reported for L6Y, demonstrating that the N-2 substituent acts as a critical target-selectivity switch within this scaffold.

structure-activity relationship TTR stabilizer amyloidosis target selectivity chemical biology

Conformational and Crystallographic Baseline: Dihedral Angle Distinction Between 6-Substituted and 6-Unsubstituted Analogs

The 6-unsubstituted analog ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate (C21H15NO4) has been characterized by single-crystal X-ray diffraction, revealing a dihedral angle of 75.08(10)° between the planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system (maximum deviation 0.061 Å) and the benzene ring [1]. The introduction of the 6-phenylcarbonyl group in the target compound (C28H19NO5) introduces additional steric bulk and potential for π-stacking interactions that are absent in the 6-unsubstituted analog. While the target compound's crystal structure has not been independently published, the known structural parameters of the analog serve as a conformational baseline [1]. The 75.08° dihedral angle dictates molecular shape and influences protein binding site complementarity; any deviation from this geometry due to the 6-phenylcarbonyl substituent would be expected to alter binding poses in ion channel selectivity filters.

crystallography dihedral angle conformational analysis structural biology X-ray diffraction

Best Research and Industrial Application Scenarios for Ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate (CAS 332025-39-5)


Atrial Fibrillation Drug Discovery: High-Potency Kv1.5 Tool Compound for IKur Inhibition Studies

The target compound's IC50 of 11 nM against Kv1.5-mediated IKur in human atrial myocytes [1] positions it as a high-potency starting point for atrial fibrillation drug discovery programs targeting atrial-selective potassium channel blockade. Its 72-fold selectivity over the ventricular KCNQ1/KCNE1 channel reduces confounding off-target cardiac effects in tissue-level electrophysiology experiments [1]. Researchers can use this compound at low nanomolar working concentrations (10–100 nM range) to achieve robust IKur inhibition while navigating selectivity requirements for cardiac safety profiling.

Chemical Biology Probe for Dissecting Kv1.5-Dependent vs. Kv1.5-Independent Cardiac Electrophysiology

With a defined selectivity profile (Kv1.5 IC50 = 11 nM; KCNQ1/KCNE1 IC50 = 790 nM) [1], the target compound serves as a chemical probe to dissect the contribution of IKur to atrial action potential duration in native human cardiac tissue preparations. The 72-fold selectivity margin distinguishes it from less selective Kv1.5 inhibitors that concurrently block KCNQ1/KCNE1 at overlapping concentrations, enabling cleaner pharmacological dissection of channel-specific contributions to repolarization.

Structure-Activity Relationship (SAR) Programs on 1H-Benzo[de]isoquinoline-1,3-dione Scaffolds for Ion Channel Targets

The target compound represents a specific, quantifiable SAR data point: the combination of 6-phenylcarbonyl and N-ethyl 4-benzoate substituents yields Kv1.5 IC50 = 11 nM with 72-fold KCNQ1/KCNE1 selectivity [1]. This contrasts with the N-2-hydroxy analog L6Y, which engages TTR rather than ion channels [2][3], and with the 6-unsubstituted analog that lacks reported ion channel activity . SAR programs exploring N-2 and 6-position modifications can use this compound as a benchmark for comparing potency and selectivity trends across derivative libraries.

Reference Standard for Analytical Method Development and Compound Library Quality Control

The compound's well-defined molecular formula (C28H19NO5, MW 449.45 g/mol), InChI Key (FJBPNQAJBCMUAR-UHFFFAOYSA-N), and distinguishing structural features (6-phenylcarbonyl, ethyl 4-benzoate ester) make it suitable as an analytical reference standard for HPLC-MS, NMR, and X-ray powder diffraction quality control of 1H-benzo[de]isoquinoline-1,3-dione compound libraries . Its structural complexity provides multiple confirmatory signals (e.g., ester carbonyl, benzoyl ketone, naphthalimide carbonyls) that facilitate unambiguous identity confirmation in procurement batch release testing.

Quote Request

Request a Quote for ethyl 4-(1,3-dioxo-6-(phenylcarbonyl)-1H-benzo[de]isoquinolin-2(3H)-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.